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Compound of Interest

Compound Name: Dicyclohexylamine

Cat. No.: B1670486 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for

dicyclohexylamine, a secondary amine with wide applications in various industrial processes,

including as a corrosion inhibitor, an antioxidant in rubber and plastics, and a precursor in

chemical synthesis. A thorough understanding of its spectroscopic properties is essential for its

identification, characterization, and quality control. This document presents its Nuclear

Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with

detailed experimental protocols.

Quantitative Spectroscopic Data
The following tables summarize the key quantitative data obtained from the NMR and Mass

Spectrometric analysis of dicyclohexylamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data of Dicyclohexylamine

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b1670486?utm_src=pdf-interest
https://www.benchchem.com/product/b1670486?utm_src=pdf-body
https://www.benchchem.com/product/b1670486?utm_src=pdf-body
https://www.benchchem.com/product/b1670486?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1670486?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemical
Shift (δ)
ppm

Multiplicity Integration Assignment Solvent
Instrument
Frequency

~2.55 - 2.60 m 2H CH-N CDCl₃ 400 MHz

~1.84 - 1.88 m 4H
Cyclohexyl

CH₂
CDCl₃ 400 MHz

~1.70 - 1.74 m 4H
Cyclohexyl

CH₂
CDCl₃ 400 MHz

~1.57 - 1.63 m 2H
Cyclohexyl

CH₂
CDCl₃ 400 MHz

~1.02 - 1.25 m 10H
Cyclohexyl

CH₂
CDCl₃ 400 MHz

~0.7 s (broad) 1H N-H CDCl₃ 400 MHz

Note: The chemical shifts and multiplicities are approximate due to the complex and

overlapping nature of the signals from the cyclohexyl rings.

Table 2: ¹³C NMR Spectroscopic Data of Dicyclohexylamine[1]

Chemical Shift (δ)
ppm

Assignment Solvent
Instrument
Frequency

53.17 CH-N CDCl₃ 25.16 MHz

34.51 Cyclohexyl CH₂ CDCl₃ 25.16 MHz

26.32 Cyclohexyl CH₂ CDCl₃ 25.16 MHz

25.39 Cyclohexyl CH₂ CDCl₃ 25.16 MHz

Mass Spectrometry (MS)
Table 3: Electron Ionization (EI) Mass Spectrometry Data of Dicyclohexylamine[2]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.benchchem.com/product/b1670486?utm_src=pdf-body
http://orgsyn.org/demo.aspx?prep=v88p0004
https://www.benchchem.com/product/b1670486?utm_src=pdf-body
https://www.sigmaaldrich.com/KR/ko/product/aldrich/185841
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1670486?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Mass-to-Charge Ratio
(m/z)

Relative Intensity (%) Assignment

181 13.9 [M]⁺ (Molecular Ion)

182 1.9 [M+1]⁺

152 3.2 [M - C₂H₅]⁺

138 100.0 [M - C₃H₇]⁺ (Base Peak)

139 10.9

125 1.6

124 1.5

110 2.7

100 5.5

98 4.9

96 1.9

83 5.0 [C₆H₁₁]⁺

82 7.7

81 3.1

70 2.7

69 1.4

68 1.9

67 2.6

56 39.2

55 12.5

54 2.7

53 2.0

44 9.1
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43 3.5

42 1.8

41 12.6

39 3.5

30 4.4

29 3.9

28 4.1

27 2.8

Infrared (IR) Spectroscopy
The IR spectrum of dicyclohexylamine exhibits characteristic absorption bands corresponding

to the vibrations of its functional groups. As a neat liquid, the spectrum will prominently feature:

N-H Stretch: A weak to medium absorption band in the region of 3300-3500 cm⁻¹. For

secondary amines, this is a single peak.

C-H Stretch (Aliphatic): Strong absorption bands just below 3000 cm⁻¹ (typically 2850-2960

cm⁻¹) due to the C-H stretching vibrations of the cyclohexyl rings.

C-H Bend: Absorption bands in the region of 1440-1470 cm⁻¹ corresponding to the

scissoring and bending vibrations of the CH₂ groups.

C-N Stretch: A medium to weak absorption band in the range of 1020-1250 cm⁻¹ for the C-N

stretching vibration.

Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data

presented.

NMR Spectroscopy

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/product/b1670486?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1670486?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


3.1.1. Sample Preparation

For ¹H NMR: Accurately weigh 5-10 mg of dicyclohexylamine into a clean, dry vial.

For ¹³C NMR: Accurately weigh 20-50 mg of dicyclohexylamine into a clean, dry vial.

Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial.

Gently swirl the vial to ensure the sample is completely dissolved.

Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.

If required, add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00

ppm).

Cap the NMR tube securely.

3.1.2. Data Acquisition

Spectrometer: A 400 MHz (for ¹H) or 100 MHz (for ¹³C) NMR spectrometer.

¹H NMR Parameters:

Pulse Sequence: Standard single-pulse sequence.

Number of Scans: 16-32

Acquisition Time: 3-4 seconds

Relaxation Delay: 1-2 seconds

Spectral Width: 0-12 ppm

¹³C NMR Parameters:

Pulse Sequence: Proton-decoupled single-pulse sequence.

Number of Scans: 1024 or more, depending on sample concentration.
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Acquisition Time: 1-2 seconds

Relaxation Delay: 2-5 seconds

Spectral Width: 0-220 ppm

3.1.3. Data Processing

Apply a Fourier transform to the acquired Free Induction Decay (FID).

Phase correct the resulting spectrum.

Perform baseline correction.

Calibrate the chemical shift scale using the residual solvent peak (CDCl₃ at δ 7.26 ppm for

¹H and δ 77.16 ppm for ¹³C) or the TMS signal.

Integrate the peaks in the ¹H NMR spectrum.

Identify the peak positions in both ¹H and ¹³C NMR spectra.

Infrared (IR) Spectroscopy
3.2.1. Sample Preparation (Neat Liquid)

Place a single drop of dicyclohexylamine onto the surface of a clean, dry potassium

bromide (KBr) salt plate.

Carefully place a second KBr plate on top, spreading the liquid into a thin film.

Alternatively, for an instrument with an Attenuated Total Reflectance (ATR) accessory, place

a drop of the neat liquid directly onto the ATR crystal.

3.2.2. Data Acquisition

Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.

Parameters:
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Spectral Range: 4000-400 cm⁻¹

Resolution: 4 cm⁻¹

Number of Scans: 16-32

Acquire a background spectrum of the empty sample compartment (or the clean ATR

crystal).

Place the prepared sample in the spectrometer's sample holder.

Acquire the sample spectrum. The instrument software will automatically ratio the sample

spectrum against the background to produce the final absorbance or transmittance

spectrum.

Mass Spectrometry (MS)
3.3.1. Sample Preparation

Prepare a dilute solution of dicyclohexylamine (approximately 1 mg/mL) in a volatile

organic solvent such as methanol or dichloromethane.

3.3.2. Data Acquisition (Electron Ionization - Gas Chromatography-Mass Spectrometry)

Instrument: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an

Electron Ionization (EI) source.

GC Parameters:

Injection Volume: 1 µL

Injector Temperature: 250 °C

Carrier Gas: Helium

Column: A non-polar capillary column (e.g., DB-5ms).

Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10

°C/min.
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MS Parameters:

Ionization Mode: Electron Ionization (EI)

Electron Energy: 70 eV

Source Temperature: 230 °C

Mass Range: 40-500 m/z

3.3.3. Data Analysis

The total ion chromatogram (TIC) will show the retention time of dicyclohexylamine.

The mass spectrum corresponding to the dicyclohexylamine peak is analyzed to identify

the molecular ion and the major fragment ions.

The fragmentation pattern can be compared with library spectra for confirmation.

Visualized Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like dicyclohexylamine.
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Caption: General workflow for the spectroscopic analysis of dicyclohexylamine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b1670486?utm_src=pdf-body-img
https://www.benchchem.com/product/b1670486?utm_src=pdf-body
https://www.benchchem.com/product/b1670486?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1670486?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


1. Organic Syntheses Procedure [orgsyn.org]

2. Dicyclohexylamine 99 101-83-7 [sigmaaldrich.com]

To cite this document: BenchChem. [Spectroscopic Data of Dicyclohexylamine: An In-depth
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1670486#spectroscopic-data-of-dicyclohexylamine-
nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of
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and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

http://orgsyn.org/demo.aspx?prep=v88p0004
https://www.sigmaaldrich.com/KR/ko/product/aldrich/185841
https://www.benchchem.com/product/b1670486#spectroscopic-data-of-dicyclohexylamine-nmr-ir-ms
https://www.benchchem.com/product/b1670486#spectroscopic-data-of-dicyclohexylamine-nmr-ir-ms
https://www.benchchem.com/product/b1670486#spectroscopic-data-of-dicyclohexylamine-nmr-ir-ms
https://www.benchchem.com/product/b1670486#spectroscopic-data-of-dicyclohexylamine-nmr-ir-ms
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1670486?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1670486?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

